(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione
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Overview
Description
The compound (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione is a complex organic molecule with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Key intermediates are often prepared through a series of condensation and cycloaddition reactions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules can be useful in drug design and development.
Medicine
In medicine, the compound’s unique structure and reactivity may be harnessed for therapeutic purposes. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, materials, and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in these interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione shares similarities with other hexacyclic compounds, such as certain alkaloids and synthetic analogs.
- Compounds with similar functional groups, such as hydroxy, ethyl, and pentyl groups, may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione |
InChI |
InChI=1S/C26H26N4O5/c1-3-5-6-10-29-22-14-12-30-19(11-16-15(23(30)31)13-35-24(32)26(16,34)4-2)21(14)27-17-8-7-9-18(20(17)22)28-25(29)33/h7-9,11,34H,3-6,10,12-13H2,1-2H3,(H,28,33)/t26-/m0/s1 |
InChI Key |
SEFCGEILTGZHAO-SANMLTNESA-N |
Isomeric SMILES |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
Canonical SMILES |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
Origin of Product |
United States |
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